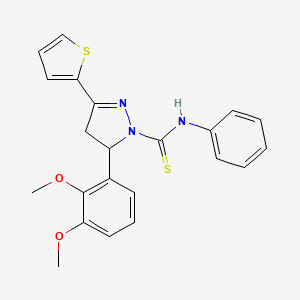
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide
Overview
Description
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide, also known as A-887826, is a small-molecule inhibitor of the acid-sensing ion channel 3 (ASIC3). ASIC3 is a member of the ASIC family of proton-gated ion channels, which are predominantly expressed in the nervous system and play a critical role in pain sensation. A-887826 has been identified as a potential therapeutic target for the treatment of chronic pain.
Mechanism of Action
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide acts as a selective inhibitor of ASIC3, which is predominantly expressed in sensory neurons and plays a critical role in pain sensation. By blocking the activity of ASIC3, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide reduces the excitability of sensory neurons, which in turn reduces pain signaling. The mechanism of action of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied and has been shown to be specific to ASIC3.
Biochemical and Physiological Effects:
In addition to its effects on pain behavior, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to have other physiological effects. For example, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to reduce the severity of acid-induced lung injury in animal models, suggesting that it may have potential therapeutic applications in the treatment of respiratory diseases. N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has also been shown to reduce the severity of seizures in animal models, suggesting that it may have potential applications in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide is its specificity for ASIC3, which allows for the selective inhibition of pain signaling without affecting other physiological processes. However, the use of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide in lab experiments is limited by its poor solubility, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for the study of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of ASIC3, which may have improved therapeutic efficacy. Another area of interest is the study of the role of ASIC3 in other physiological processes, such as respiratory function and seizure activity. Finally, the potential therapeutic applications of ASIC3 inhibitors in the treatment of chronic pain and other diseases should be further explored.
Scientific Research Applications
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied in preclinical models of pain, where it has been shown to be effective in reducing pain behavior in various animal models of inflammatory and neuropathic pain. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to be effective in reducing pain behavior in models of visceral pain, such as colonic distension. These findings suggest that N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide may be a promising therapeutic target for the treatment of chronic pain.
properties
IUPAC Name |
N-(1-adamantyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-8-15(24(26)27)1-2-16(17)18-3-4-19(28-18)20(25)23-21-9-12-5-13(10-21)7-14(6-12)11-21/h1-4,8,12-14H,5-7,9-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWLGXVMAOCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-allyl-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105800.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4105814.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)
![4-[(8-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105824.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)
![2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4105841.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105856.png)
![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)
![4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4105862.png)
![4-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4105872.png)
![3-methoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105875.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)
